REACTION_CXSMILES
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[C:1]1([NH2:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:12]N1C(=O)CCC1=O.O>CN(C)C=O>[Br:12][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:1]=1[NH2:11]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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C1(=CC=CC2=CC=CC=C12)N
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Name
|
|
Quantity
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12.4 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate (3×200 mL)
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Type
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EXTRACTION
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Details
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the combined ethyl acetate washes were extracted with brine (3×50 mL)
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Type
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CONCENTRATION
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Details
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The ethyl acetate was concentrated
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Type
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CUSTOM
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Details
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the crude material was purified by flash chromatography (0-20% ethyl acetate/hexanes)
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Name
|
|
Type
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product
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Smiles
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BrC1=C(C2=CC=CC=C2C=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |